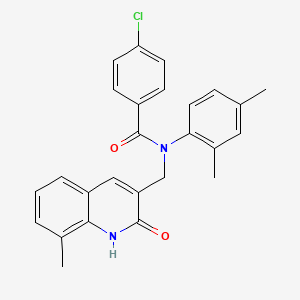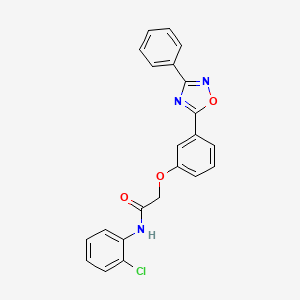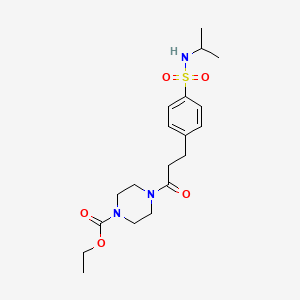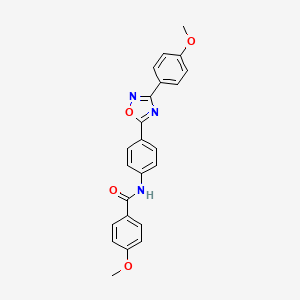
4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential medicinal properties. This compound is structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC), but it is much more potent and has a longer duration of action.
Mécanisme D'action
4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide acts as a potent agonist at the cannabinoid receptor CB1, which is primarily located in the central nervous system. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. Additionally, 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have some affinity for the CB2 receptor, which is primarily located in the immune system and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. Additionally, 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have analgesic effects in animal models of pain. It has also been suggested that 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide may have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is its potency and long duration of action. This allows for smaller doses to be used and for longer experiments to be conducted. Additionally, 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have a high degree of selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is its potential for abuse and dependence, which may limit its use in certain settings.
Orientations Futures
There are many potential future directions for research on 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its effects on the endocannabinoid system. Finally, there is a need for more studies on the safety and potential side effects of 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, particularly in human subjects.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine or potassium carbonate. The resulting intermediate is then reacted with 4-(3-bromophenyl)aniline to form the final product. This synthesis method has been optimized to produce high yields of pure 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide.
Applications De Recherche Scientifique
4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied extensively for its potential medicinal properties. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. Additionally, 4-methoxy-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. Its ability to modulate the endocannabinoid system has been suggested as a mechanism for its therapeutic effects.
Propriétés
IUPAC Name |
4-methoxy-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-19-11-5-15(6-12-19)21-25-23(30-26-21)17-3-9-18(10-4-17)24-22(27)16-7-13-20(29-2)14-8-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBLISKZLZMNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)
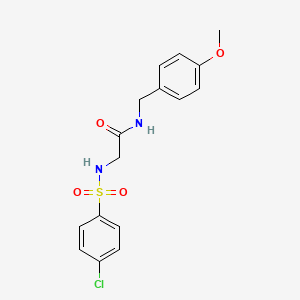
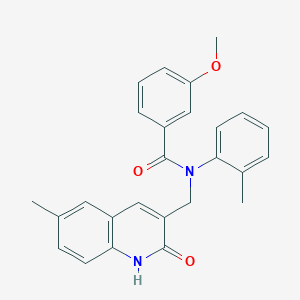
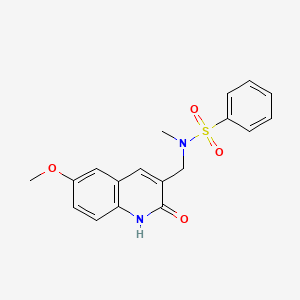

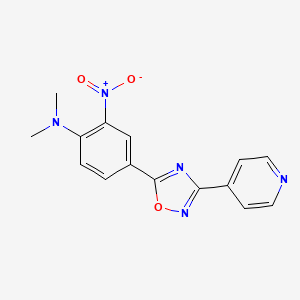
![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
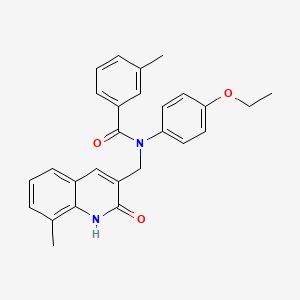
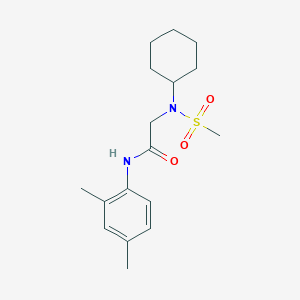
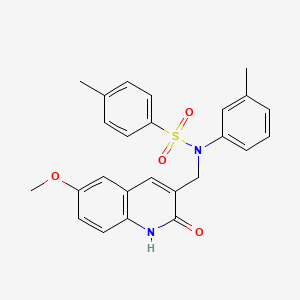
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
